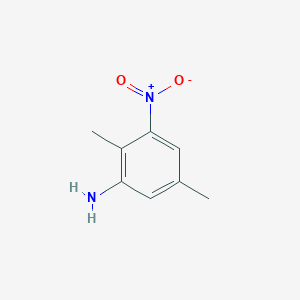
N-(2-Aminoethyl)-4-nitrobenzamide
概要
説明
N-(2-Aminoethyl)-4-nitrobenzamide: is an organic compound that features both an aminoethyl group and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-aminoethanol. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Step 1: Conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (SOCl2).
Step 2: Reaction of 4-nitrobenzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions:
Reduction: H2/Pd-C, NaBH4
Substitution: Alkyl halides, acyl chlorides
Condensation: Aldehydes, ketones
Major Products:
Reduction: N-(2-Aminoethyl)-4-aminobenzamide
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: Schiff bases
科学的研究の応用
N-(2-Aminoethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity.
類似化合物との比較
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)glycine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness: N-(2-Aminoethyl)-4-nitrobenzamide is unique due to the presence of both an aminoethyl group and a nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions, as well as its potential therapeutic applications, distinguish it from other similar compounds.
特性
IUPAC Name |
N-(2-aminoethyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPRACPGGPLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441052 | |
| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-27-2 | |
| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)



![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)





